8-薰衣草基山奈酚

描述

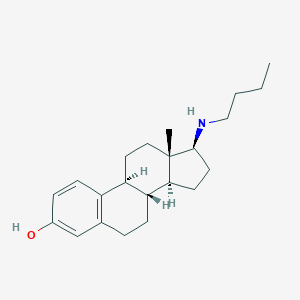

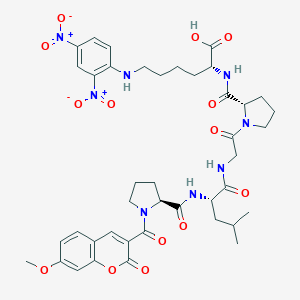

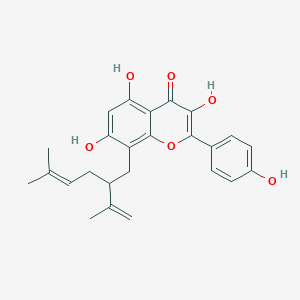

8-Lavandulylkaempferol is a flavonoid that can be isolated from Sophora flaWescens . It exhibits cytotoxic activity against the KB epidermoid carcinoma cell line .

Molecular Structure Analysis

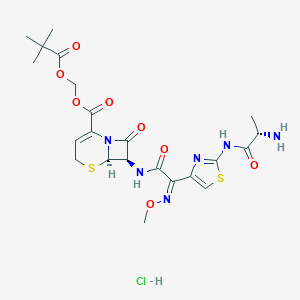

8-Lavandulylkaempferol is a tetrahydroxyflavone that is kaempferol substituted by a lavandulyl group at position 8 . Its molecular formula is C25H26O6 .Chemical Reactions Analysis

8-Lavandulylkaempferol exhibits significant inhibitory effects with IC(50) values of 7.10 and 8.11 microM for butyrylcholinesterase and acetylcholinesterase, respectively . It also shows inhibitory activities against aldose reductase .Physical And Chemical Properties Analysis

The molecular weight of 8-Lavandulylkaempferol is 422.47 . More detailed physical and chemical properties are not available in the current resources.科学研究应用

Medicine: Antioxidant and Neuroprotective Agent

8-Lavandulylkaempferol has been identified as a potent antioxidant, scavenging harmful free radicals and peroxynitrite in the body . This compound’s neuroprotective properties are particularly significant in the context of central nervous system disorders, where oxidative stress plays a key role in disease progression. Its ability to modulate key neurotransmitter receptors and transporters, such as the serotonin transporter (SERT), suggests potential therapeutic applications in treating anxiety and depression .

Biotechnology: Enzyme Inhibition

In biotechnological research, 8-Lavandulylkaempferol’s role as an enzyme inhibitor is of great interest. It has been shown to inhibit enzymes like aldehyde reductase, which are involved in metabolic pathways and could be targeted to treat metabolic disorders .

Agriculture: Pest Management and Plant Health

The agricultural applications of 8-Lavandulylkaempferol include its use as a natural pesticide, leveraging its chemical properties to protect crops from pests without the environmental impact of synthetic chemicals. Additionally, its antioxidant activity may contribute to plant health, helping to mitigate stress factors such as drought or disease .

Environmental Science: Pollution Mitigation

8-Lavandulylkaempferol’s antioxidant properties are also beneficial in environmental science, where it can contribute to pollution mitigation strategies. Its radical-scavenging ability may be utilized in processes designed to reduce the presence of harmful pollutants in the environment .

Material Science: Nanotechnology and Fabrication

In material science, 8-Lavandulylkaempferol could play a role in the development of nanomaterials, particularly in the fabrication of devices that require organic compounds with specific electrical or optical properties. Its molecular structure may provide useful interactions at the nanoscale for innovative material design .

Pharmacology: Drug Development and Therapeutic Applications

Pharmacologically, 8-Lavandulylkaempferol is a candidate for drug development due to its interaction with various molecular targets relevant to diseases. Its pharmacological actions in the central nervous system, including potential effects on neurotransmitter systems, make it a compound of interest for developing new treatments for neurological disorders .

安全和危害

属性

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-6-16(14(3)4)11-18-19(27)12-20(28)21-22(29)23(30)24(31-25(18)21)15-7-9-17(26)10-8-15/h5,7-10,12,16,26-28,30H,3,6,11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJJIYPLHFCLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Lavandulylkaempferol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 8-lavandulylkaempferol a potential therapeutic candidate for Alzheimer's disease?

A1: 8-Lavandulylkaempferol demonstrates promising inhibitory activity against key enzymes implicated in Alzheimer's disease. Research indicates that it inhibits both butyrylcholinesterase and acetylcholinesterase, with IC₅₀ values of 7.10 and 8.11 μM, respectively []. This dual inhibition, alongside its ability to inhibit BACE1 (β-site amyloid precursor protein cleaving enzyme 1) [], suggests potential in mitigating the progression of Alzheimer's disease. The presence of the lavandulyl group appears to play a significant role in its cholinesterase inhibitory activity [].

Q2: How does the structure of 8-lavandulylkaempferol contribute to its biological activity?

A2: 8-Lavandulylkaempferol is a prenylated flavonoid. Its structure, specifically the prenyl group and its classification as a flavonol, contributes significantly to its BACE1 inhibitory activity []. Studies have shown that the presence of both the prenyl and lavandulyl groups influences its activity against various enzymes. The 3-hydroxyl group present in its structure also appears to contribute to its inhibitory activity toward advanced glycation endproduct (AGE) formation [].

Q3: Beyond Alzheimer's disease, what other therapeutic potential does 8-lavandulylkaempferol hold?

A3: 8-Lavandulylkaempferol exhibits potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications []. This, coupled with its inhibitory activity against AGE formation, suggests its potential as a therapeutic agent for managing diabetic complications and related diseases [].

Q4: Where can 8-lavandulylkaempferol be found naturally?

A4: 8-Lavandulylkaempferol has been isolated from the roots of Sophora flavescens, a plant traditionally used in herbal medicine []. This natural source makes it a potentially valuable candidate for developing novel therapeutic agents derived from natural products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。